(S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide
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Overview
Description
(S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide is an organic compound with a unique structure that includes a pyrrolidine ring, a cyanomethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide typically involves the reaction of N-methylpyrrolidine with cyanomethylating agents under controlled conditions. One common method includes the use of monochloroacetonitrile as the cyanomethylating agent, which reacts with N-methylpyrrolidine in the presence of a base such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
(S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a reactive site, facilitating the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- S-(Cyanomethyl) O-ethyl carbonodithioate
- 2-Cyano-2-propyl dodecyl trithiocarbonate
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
Uniqueness
Compared to similar compounds, it offers a different balance of stability and reactivity, making it suitable for specific synthetic and research purposes .
Properties
Molecular Formula |
C8H13N3O |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
(2S)-N-(cyanomethyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H13N3O/c1-11(6-4-9)8(12)7-3-2-5-10-7/h7,10H,2-3,5-6H2,1H3/t7-/m0/s1 |
InChI Key |
RLBBRFMISYSWIO-ZETCQYMHSA-N |
Isomeric SMILES |
CN(CC#N)C(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CN(CC#N)C(=O)C1CCCN1 |
Origin of Product |
United States |
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